

# QL-1200186: A Potent and Selective Chemical Probe for Interrogating TYK2 Function

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in a host of autoimmune and inflammatory diseases. The development of selective inhibitors targeting TYK2 has emerged as a promising therapeutic strategy. **QL-1200186** is a novel, orally active, allosteric inhibitor that targets the pseudokinase (Janus homology 2, JH2) domain of TYK2 with high potency and selectivity. This technical guide provides a comprehensive overview of **QL-1200186** as a chemical probe for studying TYK2 function, including its biochemical and cellular activity, detailed experimental protocols, and its application in preclinical models of autoimmune disease.

## **Mechanism of Action**

QL-1200186 functions as an allosteric inhibitor by binding to the regulatory pseudokinase (JH2) domain of TYK2. This binding stabilizes the JH2 domain in an inactive conformation, which in turn inhibits the catalytic activity of the adjacent kinase (JH1) domain. This allosteric mechanism of inhibition is key to its high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), as the JH2 domain is more structurally diverse than the highly conserved ATP-binding site within the JH1 domain. By selectively blocking TYK2, QL-1200186 effectively disrupts the downstream signaling of key cytokines such as interleukin-12 (IL-12), IL-23, and type I interferons (IFNs).



# Data Presentation Biochemical and Cellular Potency

The inhibitory activity of **QL-1200186** has been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Target   | Assay Type  | IC50 (nM) | Selectivity vs.<br>TYK2 JH2 | Reference |
|----------|-------------|-----------|-----------------------------|-----------|
| TYK2 JH2 | Biochemical | 0.06      | -                           | [1]       |
| JAK1 JH2 | Biochemical | 9.85      | 164-fold                    | [1]       |
| TYK2 JH1 | Biochemical | >10,000   | >166,667-fold               |           |
| JAK1 JH1 | Biochemical | >10,000   | >166,667-fold               |           |
| JAK2 JH1 | Biochemical | >10,000   | >166,667-fold               |           |
| JAK3 JH1 | Biochemical | >10,000   | >166,667-fold               |           |

Table 1: Biochemical Activity of QL-1200186 against JAK Family Kinase Domains.

| Pathway/Cell Type                                      | Readout | IC <sub>50</sub> (nM) | Reference |
|--------------------------------------------------------|---------|-----------------------|-----------|
| IFNα-induced STAT1 phosphorylation (CD3+ T cells)      | pSTAT1  | 1.61                  | [1]       |
| IFNα-induced STAT5 phosphorylation (human PBMCs)       | pSTAT5  | 7.26                  | [1]       |
| IL-23-induced STAT3<br>phosphorylation (Th17<br>cells) | pSTAT3  | 1.026                 | [1]       |
| IL-12-induced IFN-y<br>expression (NK-92<br>cells)     | IFN-γ   | 32.48                 | [1]       |



Table 2: Cellular Activity of QL-1200186 in Cytokine-Stimulated Human Immune Cells.

## In Vivo Efficacy

**QL-1200186** has demonstrated dose-dependent efficacy in murine models of inflammation and autoimmune disease.

| Model                                                 | Dosing<br>Regimen (Oral)                  | Endpoint                                       | Efficacy                                                                                             | Reference |
|-------------------------------------------------------|-------------------------------------------|------------------------------------------------|------------------------------------------------------------------------------------------------------|-----------|
| IL-12/IL-18-<br>Induced<br>Inflammation               | 0.1, 1, and 10<br>mg/kg (single<br>dose)  | Serum IFN-y<br>levels                          | 77.1%, 86.9%,<br>and 97.8%<br>inhibition,<br>respectively                                            | [2]       |
| Imiquimod-<br>Induced<br>Psoriasis-like<br>Dermatitis | 5-30 mg/kg<br>(twice daily for 7<br>days) | Psoriasis Area<br>and Severity<br>Index (PASI) | Significant<br>reduction in PASI<br>scores and skin<br>thickness (49.7%<br>reduction at 30<br>mg/kg) | [3]       |

Table 3: In Vivo Efficacy of QL-1200186 in Mouse Models.

## **Experimental Protocols**

# Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF) for TYK2 JH2 Binding

This assay measures the binding of **QL-1200186** to the TYK2 JH2 domain by competing with a fluorescently labeled tracer molecule.

### Materials:

- Recombinant human TYK2 JH2 domain
- Fluorescently labeled tracer (e.g., a known ligand for the JH2 domain)



- Europium cryptate-labeled anti-tag antibody (if the JH2 domain is tagged)
- Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 mM DTT, 0.01% BSA)
- QL-1200186 and other test compounds
- 384-well low-volume white microplates
- HTRF-compatible plate reader

### Procedure:

- Prepare serial dilutions of QL-1200186 in the assay buffer.
- Add a small volume (e.g.,  $2~\mu L$ ) of the diluted compound or vehicle control (DMSO) to the wells of the 384-well plate.
- Add a solution containing the TYK2 JH2 domain and the europium-labeled antibody to each well.
- Add the fluorescently labeled tracer to all wells to initiate the binding reaction.
- Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the reaction to reach equilibrium.
- Measure the HTRF signal on a compatible plate reader, with excitation at 320 nm and emission at 620 nm (for the donor) and 665 nm (for the acceptor).
- Calculate the ratio of the acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC<sub>50</sub> value.

# Cellular Assay: IFNα-Induced STAT1 Phosphorylation in Human CD3+ T Cells by Flow Cytometry

This protocol assesses the ability of **QL-1200186** to inhibit TYK2-mediated signaling in primary human T cells.[4]



### Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI 1640 medium with 10% fetal bovine serum (FBS)
- Recombinant human IFNα
- QL-1200186
- Anti-human CD3 antibody (for T cell identification)
- Fixation/Permeabilization buffer
- Phospho-specific antibody against STAT1 (pY701)
- Flow cytometer

### Procedure:

- Isolate PBMCs from healthy donor blood using density gradient centrifugation.
- Resuspend the cells in RPMI 1640 with 10% FBS.
- Pre-incubate the cells with various concentrations of QL-1200186 or vehicle control for 1-2 hours at 37°C.
- Stimulate the cells with IFNα (e.g., 1000 U/mL) for 15-30 minutes at 37°C.
- Fix the cells immediately by adding a fixation buffer.
- Permeabilize the cells and stain with a fluorescently labeled anti-CD3 antibody and an antipSTAT1 antibody.
- Acquire the samples on a flow cytometer.
- Gate on the CD3+ T cell population and quantify the mean fluorescence intensity (MFI) of pSTAT1.



 Calculate the percent inhibition of pSTAT1 phosphorylation at each concentration of QL-1200186 to determine the IC<sub>50</sub>.

## In Vivo Model: Imiquimod-Induced Psoriasis-like Dermatitis in Mice

This widely used model mimics key features of human psoriasis and is valuable for evaluating the in vivo efficacy of anti-inflammatory compounds.[5][6]

### Materials:

- BALB/c or C57BL/6 mice (8-10 weeks old)
- 5% imiquimod cream
- QL-1200186 formulated for oral gavage
- Vehicle control
- Calipers for measuring skin thickness

### Procedure:

- Shave the dorsal skin of the mice one day before the start of the experiment.
- Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back skin for 5-7 consecutive days.
- Administer QL-1200186 or vehicle control orally at the desired doses, typically starting on the same day as the first imiquimod application.
- Monitor the mice daily for body weight and signs of inflammation.
- Score the severity of the skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI), assessing erythema (redness), scaling, and skin thickness on a scale of 0 to 4 for each parameter. The sum of the scores gives the total PASI score.
- Measure skin thickness daily using calipers.



• At the end of the study, collect skin tissue for histological analysis (e.g., H&E staining to assess epidermal thickness) and cytokine analysis.

# Mandatory Visualizations Signaling Pathways





Click to download full resolution via product page

Caption: QL-1200186 inhibits key TYK2-mediated cytokine signaling pathways.



## **Experimental Workflows**



Click to download full resolution via product page

Caption: Workflow for the TYK2 JH2 HTRF binding assay.



Click to download full resolution via product page

Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model.



## Conclusion

**QL-1200186** is a highly potent and selective allosteric inhibitor of TYK2, making it an invaluable chemical probe for elucidating the role of TYK2 in health and disease. Its well-characterized biochemical and cellular activities, coupled with its demonstrated in vivo efficacy, provide a strong foundation for its use in target validation and mechanistic studies. The detailed protocols provided in this guide offer a starting point for researchers to incorporate **QL-1200186** into their experimental workflows to further explore the biology of TYK2 and its potential as a therapeutic target.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. imavita.com [imavita.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Homogeneous time-resolved fluorescence and its applications for kinase assays in drug discovery PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- To cite this document: BenchChem. [QL-1200186: A Potent and Selective Chemical Probe for Interrogating TYK2 Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612015#ql-1200186-as-a-chemical-probe-for-tyk2-function-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com